Hydrochloric acid, monohydrate

Description

Hydrochloric acid monohydrate refers to crystalline compounds where hydrogen chloride (HCl) is associated with one water molecule (H₂O) in a stoichiometric ratio. This form is often observed in salts of organic bases, such as amino acids or heterocyclic amines, where HCl acts as a counterion. For example, L-Cysteine hydrochloride monohydrate (C₃H₇NO₂S·HCl·H₂O) crystallizes from acidic solutions, forming a stable monohydrate structure . Similarly, 9-aminoacridine hydrochloride monohydrate is synthesized by dissolving the base in hydrochloric acid and isolating the hydrated salt . These compounds are critical in pharmaceuticals and material science due to their enhanced stability and solubility compared to anhydrous forms.

Properties

CAS No. |

32754-98-6 |

|---|---|

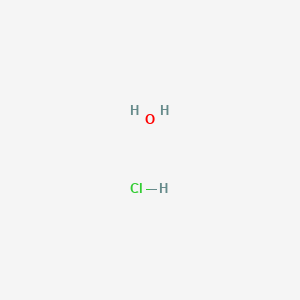

Molecular Formula |

ClH3O |

Molecular Weight |

54.47 g/mol |

IUPAC Name |

hydrate;hydrochloride |

InChI |

InChI=1S/ClH.H2O/h1H;1H2 |

InChI Key |

DKAGJZJALZXOOV-UHFFFAOYSA-N |

Canonical SMILES |

O.Cl |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

Hydrochloric acid is integral to many industrial processes. The following table summarizes the primary industrial applications of hydrochloric acid:

| Application | Description | Percentage of Use |

|---|---|---|

| Steel Pickling | Used to remove rust and scale from steel surfaces. | 18% |

| Oil Well Acidizing | Enhances oil recovery by dissolving rock formations to increase porosity. | 18% |

| Food Manufacturing | Utilized in food processing, including the production of hydrolyzed vegetable protein and sauces. | 26% |

| Calcium Chloride Production | Neutralization with limestone produces calcium chloride for deicing and dust control. | 10% |

| Chemical Synthesis | Acts as a catalyst in producing organic chemicals like vinyl chloride and bisphenol A. | 15% |

| Water Treatment | Used for pH control in drinking water and wastewater treatment processes. | 13% |

Food Industry

In the food industry, hydrochloric acid is employed for various purposes:

- Acidification : It is used to adjust the pH of food products, enhancing flavor and preservation.

- Gelatin Production : Hydrochloric acid assists in the extraction of gelatin from animal bones.

- Synthetic Sweeteners : It plays a role in the production of sweeteners such as aspartame.

The acid's ability to maintain product quality while ensuring safety makes it a critical component in food manufacturing processes .

Pharmaceutical Applications

Hydrochloric acid serves multiple roles in the pharmaceutical industry:

- Catalyst in Synthesis : It is used to facilitate the synthesis of various drugs, including ascorbic acid.

- pH Control : Essential for maintaining optimal pH levels during drug formulation.

- Deionization : Employed in water purification processes crucial for pharmaceutical manufacturing .

Environmental Applications

Hydrochloric acid is also significant in environmental management:

- Wastewater Treatment : Used for neutralizing alkaline waste streams and adjusting pH levels.

- Corrosion Control : It aids in the treatment of metals to prevent corrosion in various applications .

Case Study 1: Oil Well Acidizing

A notable case study demonstrated the successful use of hydrochloric acid combined with viscoelastic diverting agents for carbonate matrix acidizing in oil wells. This method improved oil recovery rates significantly by enhancing permeability through controlled dissolution of rock formations .

Case Study 2: Steel Pickling Process

In steel manufacturing, hydrochloric acid is employed for pickling processes to remove oxides and impurities from steel surfaces before further processing. This application not only improves product quality but also increases efficiency by reducing processing time .

Chemical Reactions Analysis

Structural Basis for Reactivity

The crystalline structure of HCl·H₂O consists of H₃O⁺ and Cl⁻ ions arranged in ferroelectric domains interspersed with antiferroelectric "boundary tissue" regions . This structural duality impacts its reactivity by:

-

Facilitating proton transfer via the H₃O⁺ ion.

-

Enabling lattice flexibility for ion exchange or solvation processes.

Acid-Base Reactions

HCl·H₂O behaves as a strong Brønsted acid due to the dissociation equilibrium:

Key reactions include:

a. Neutralization with Hydroxides

Reacts with metal hydroxides to form chlorides and water:

b. Carbonate Dissolution

Liberates CO₂ when reacting with carbonates :

Redox Reactions

HCl·H₂O acts as both an acid and a reducing agent in redox processes:

a. Oxidation by Strong Oxidizers

Reacts with potassium permanganate (KMnO₄) to release Cl₂ gas :

b. Metal Dissolution

Corrodes metals like zinc, producing H₂ gas :

Thermochemical Behavior

Thermodynamic data for HCl·H₂O-related systems reveal insights into reaction energetics :

| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Source |

|---|---|---|---|---|

| Cl⁻ + DCl → (Cl⁻·DCl) | 70.3 | - | - | |

| (Cl⁻·2HCl) + HCl → (Cl⁻·3HCl) | 19.7 ± 1.3 | 49.0 ± 1.3 | 97.9 |

These values highlight the stability of ion clusters in gas-phase reactions involving HCl derivatives.

Role in Nucleation Kinetics

HCl·H₂O influences crystallization processes in mixed solvents. For Arbidol hydrochloride monohydrate (AHM), HCl:

-

Lowers the metastable zone width (MSZW), accelerating nucleation .

-

Reduces interfacial tension (γ) and critical nucleus size (r*), as calculated using Sangwal’s theory :

| Parameter | Value (with HCl) | Value (without HCl) |

|---|---|---|

| γ (mJ/m²) | 1.2 | 2.5 |

| r* (nm) | 3.8 | 5.6 |

Spectroscopic and Computational Insights

-

FTIR Spectroscopy : Confirms H₃O⁺ dominance in the lattice, with peaks at 1700–2800 cm⁻¹ corresponding to O–H stretching .

-

DFT Simulations : Predict ferroelectric domain-driven proton mobility, enabling rapid ion exchange in aqueous environments .

Phase-Change Dynamics

HCl·H₂O exhibits distinct phase transitions under varying pressures and temperatures :

| Phase Transition | Critical Temperature (K) | Critical Pressure (bar) |

|---|---|---|

| Triple Point | 323.5 ± 0.32 | 80.20 ± 0.08 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Hydrochloride Monohydrates

- L-Cysteine Hydrochloride Monohydrate: Molecular formula C₃H₇NO₂S·HCl·H₂O, used in protein synthesis and as an antioxidant. It dissolves readily in water and ethanol, with a melting point of ~175°C .

- L-Histidine Monohydrochloride Monohydrate: Formula C₆H₉N₃O₂·HCl·H₂O, employed in buffer solutions and infant nutrition. Exhibits higher thermal stability than its anhydrous counterpart .

- 9-Aminoacridine Hydrochloride Monohydrate: A fluorescent probe with applications in nucleic acid staining. Crystallizes from HCl and tetrahydrofuran (THF), showing pH-dependent solubility .

Hydrochloride Dihydrates

- Harmaline Hydrochloride Dihydrate: Formula C₁₃H₁₄N₂O·HCl·2H₂O. Unlike monohydrates, dihydrates exhibit lower thermal stability, decomposing at ~120°C. Used in neuropharmacology studies .

Sulfate Monohydrates

- Titanyl Sulfate Monohydrate (TiOSO₄·H₂O): Synthesized via sulfuric acid processing of titanium ores. Unlike hydrochloride monohydrates, it is a metal sulfate used in catalysis and rutile production .

Neutral vs. Salt Forms

- Compound 5 (Neutral): A crystalline neutral form isolated from isopropanol, contrasting with hydrochloride monohydrates in solubility and ionic character .

Data Tables

Table 1: Comparative Properties of Hydrochloric Acid Monohydrate and Related Compounds

| Compound | Molecular Formula | Solubility (Water) | Melting Point (°C) | Applications |

|---|---|---|---|---|

| L-Cysteine HCl Monohydrate | C₃H₇NO₂S·HCl·H₂O | >500 g/L | 175 | Pharmaceuticals, antioxidants |

| 9-Aminoacridine HCl Monohydrate | C₁₃H₁₀N·HCl·H₂O | 50 g/L | 250 (decomp.) | Fluorescent probes |

| Titanyl Sulfate Monohydrate | TiOSO₄·H₂O | Insoluble | >300 | Catalysis, TiO₂ production |

| Harmaline HCl Dihydrate | C₁₃H₁₄N₂O·HCl·2H₂O | 100 g/L | 120 (decomp.) | Neuropharmacology |

Research Findings

- Crystallization Conditions: Compound 3 (a monohydrate mono-hydrochloride) crystallizes from HCl and THF, highlighting the role of solvent polarity in hydrate formation .

- Industrial Applications: Titanyl sulfate monohydrate is a key intermediate in titanium processing, enabling efficient recycling of HCl filtrates into calcium chloride for de-icing .

- Synthetic Strategies: Bis-(1-hydroxytetrazol-5-yl)triazene 8 is synthesized as a monohydrate via diazotization in concentrated HCl, emphasizing the utility of HCl in stabilizing reactive intermediates .

Q & A

Q. How to prepare standardized hydrochloric acid (HCl) solutions for precise pH adjustment in biochemical assays?

- Methodological Answer : To prepare a 1 M HCl solution, dilute concentrated HCl (e.g., 37% w/w, density 1.18 g/mL) with ultrapure water. Use the formula , where is the initial concentration (12.1 M for 37% HCl), is the target concentration (1 M), and is the final volume. For example, add 8.26 mL of concentrated HCl to 991.74 mL of water. Calibrate the pH using certified buffer solutions (e.g., pH 2.00 and 4.00) and a calibrated electrode .

Q. What is the role of HCl in dissolving metal oxides during nanoparticle synthesis?

- Methodological Answer : HCl acts as a leaching agent to dissolve metal oxides (e.g., ZnO, CuO) by protonating oxide ions, forming soluble chloride complexes. For instance, in CuO/rGO heterostructure synthesis, 35% HCl is used to etch copper acetate monohydrate, ensuring controlled release of Cu²⁺ ions for uniform nanoparticle growth. Optimize HCl concentration (5–10% v/v) to balance dissolution kinetics and avoid excessive chloride interference .

Q. How to safely handle and neutralize concentrated HCl in laboratory settings?

- Methodological Answer : Always use fume hoods, acid-resistant gloves (e.g., nitrile), and goggles. For spills, neutralize with sodium bicarbonate or calcium carbonate. Collect waste in designated containers and treat with 1 M NaOH until pH 7–8 before disposal. Document safety protocols using resources like PubChem Hazard Summaries .

Advanced Research Questions

Q. How to mitigate chloride interference in spectroscopic analysis of transition metal ions in HCl-rich matrices?

- Methodological Answer : Chloride ions can form complexes with metals (e.g., Fe³⁺, Mn²⁺), altering UV-Vis absorption spectra. Use chelating agents like EDTA (0.1–0.5 mM) to sequester interfering ions. For ICP-MS analysis, employ collision/reaction cells with helium or hydrogen gas to suppress polyatomic interferences (e.g., for ) .

Q. What experimental parameters optimize HCl-driven extraction of anthocyanins from plant matrices?

- Methodological Answer : Use response surface methodology (RSM) to model variables: HCl concentration (0.1–1 M), temperature (40–60°C), and liquid-solid ratio (20–50 mL/g). For chokeberry pomace, homogenization with 0.75% citric acid monohydrate and 1 M HCl at 50°C maximizes anthocyanin yield (∼81 mg/g). Validate with HPLC-DAD using cyanidin-3-O-galactoside as a reference .

Q. How to resolve contradictory data on HCl’s role in enzymatic hydrolysis of polysaccharides?

- Methodological Answer : Contradictions arise from HCl’s dual role as a proton donor (enhancing hydrolysis) and denaturant (inactivating enzymes). Design time-course experiments with fixed enzyme activity (e.g., 10 U/mL cellulase) and varying HCl concentrations (0.1–0.5 M). Use SDS-PAGE to monitor enzyme integrity and HPLC to quantify glucose release .

Q. What electrochemical methods validate HCl’s efficacy in regenerating ion-exchange membranes?

- Methodological Answer : Assess HCl (1–2 M) for regenerating cation-exchange membranes fouled by Ca²⁺/Mg²⁺. Measure membrane conductivity pre/post treatment using electrochemical impedance spectroscopy (EIS). Compare with EDTA regeneration; HCl typically restores >90% conductivity at 40°C but may degrade sulfonic acid groups at >2 M concentrations .

Q. How does HCl concentration affect fluorescence quenching in carbon quantum dot synthesis?

- Methodological Answer : In Fe-doped carbon quantum dots, excess HCl (>0.5 M) reduces fluorescence by introducing chloride vacancies. Optimize via titration: add HCl (0.1–0.3 M) during citric acid monohydrate pyrolysis (180°C, 4 hr). Use PL spectroscopy to identify optimal emission intensity at 450 nm (λex = 360 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.